molecular formula C7H16ClNO2 B2464953 (2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride CAS No. 2503206-73-1

(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride

Cat. No.: B2464953
CAS No.: 2503206-73-1
M. Wt: 181.66
InChI Key: OYRAVIMLOQFMFH-UHFFFAOYSA-N
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Description

(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is a hydrochloride salt form of (2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine, which is a derivative of dioxolane. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride has several scientific research applications:

Safety and Hazards

The compound is associated with certain hazards, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride typically involves the reaction of 2,2,4-trimethyl-1,3-dioxolane with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2,2,4-Trimethyl-1,3-dioxolane} + \text{Methanamine} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is typically obtained in powder form .

Chemical Reactions Analysis

Types of Reactions

(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Mechanism of Action

The mechanism of action of (2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolane-4-methanamine
  • ®-2,2-Dimethyl-1,3-dioxolane-4-methanol
  • (S)-Glyceraldehyde acetonide

Uniqueness

(2,2,4-Trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride is unique due to its specific structural features, such as the presence of the trimethyl-dioxolane ring and the methanamine group. These features confer distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

(2,2,4-trimethyl-1,3-dioxolan-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-6(2)9-5-7(3,4-8)10-6;/h4-5,8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRAVIMLOQFMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)(C)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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